molecular formula C10H22O B14466475 3,4,4,5-Tetramethylhexan-3-ol CAS No. 66256-39-1

3,4,4,5-Tetramethylhexan-3-ol

Cat. No.: B14466475
CAS No.: 66256-39-1
M. Wt: 158.28 g/mol
InChI Key: UHJJSHWWLQIIOU-UHFFFAOYSA-N
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Description

3,4,4,5-Tetramethylhexan-3-ol is a branched tertiary alcohol with the molecular formula C₁₀H₂₂O and a molecular weight of 158.28 g/mol (based on structural analysis). Its IUPAC name reflects a hexan-3-ol backbone substituted with four methyl groups at positions 3, 4, 4, and 4. Tertiary alcohols like this compound are notable for their steric hindrance, which influences reactivity, solubility, and stability. However, the provided evidence contains inconsistencies:

  • lists this compound under CAS 66195-04-8 with an incorrect molecular formula (C₁₁H₁₁NO₂), likely due to a typographical error. Another entry in under CAS 66256-39-1 correctly identifies it as C₁₀H₂₂O but lacks detailed physicochemical data.
  • No experimental data (e.g., melting point, boiling point) or synthesis methods are provided in the evidence, limiting a comprehensive profile.

Properties

CAS No.

66256-39-1

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

3,4,4,5-tetramethylhexan-3-ol

InChI

InChI=1S/C10H22O/c1-7-10(6,11)9(4,5)8(2)3/h8,11H,7H2,1-6H3

InChI Key

UHJJSHWWLQIIOU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(C)(C)C(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4,5-Tetramethylhexan-3-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 3,4,4,5-Tetramethylhexan-3-one with a Grignard reagent such as methylmagnesium bromide in the presence of a suitable solvent like diethyl ether can yield this compound. The reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent moisture from interfering with the Grignard reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the preparation of the necessary starting materials, the execution of the Grignard reaction under controlled conditions, and subsequent purification steps such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3,4,4,5-Tetramethylhexan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium on carbon (Pd/C) can be employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products Formed

    Oxidation: 3,4,4,5-Tetramethylhexan-3-one or 3,4,4,5-Tetramethylhexanoic acid.

    Reduction: 3,4,4,5-Tetramethylhexane.

    Substitution: 3,4,4,5-Tetramethylhexyl chloride or 3,4,4,5-Tetramethylhexyl bromide.

Scientific Research Applications

3,4,4,5-Tetramethylhexan-3-ol has various applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in the preparation of other complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

    Industry: The compound is used in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 3,4,4,5-Tetramethylhexan-3-ol involves its interaction with various molecular targets. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. The hydroxyl group can act as a nucleophile in chemical reactions, facilitating the formation of new bonds and the transformation of the compound into different products. The branched structure of the compound may also influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with 3-Ethyl-5,5-dimethylhexan-3-ol

describes 3-ethyl-5,5-dimethylhexan-3-ol (CAS: unspecified), a structural analog with a similar tertiary alcohol backbone but differing substituents. Key properties include:

Property 3,4,4,5-Tetramethylhexan-3-ol 3-Ethyl-5,5-dimethylhexan-3-ol
Molecular Formula C₁₀H₂₂O C₁₀H₂₂O
Molecular Weight 158.28 g/mol 158.28 g/mol
Boiling Point Not reported ~200–210°C (estimated)
LogP (Partition Coeff.) Not reported ~3.5 (predicted for analogs)

Key Differences :

  • Branching Pattern: The methyl group distribution affects steric bulk.
Comparison with Other Tertiary Alcohols

Tertiary alcohols like 2-methyl-2-pentanol and 3,3-diethylpentan-3-ol share steric and electronic features. General trends include:

  • Solubility : Reduced water solubility compared to primary alcohols due to hydrophobic branching.
  • Oxidation Resistance : Tertiary alcohols resist oxidation to ketones, a property critical in solvent and stabilizer applications.

Limitations and Discrepancies in Evidence

The provided evidence is insufficient for a rigorous comparison:

  • Irrelevant Data : –5 focus on 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine chemistry, unrelated to the target alcohol.
  • Conflicting Entries : contains conflicting molecular formulas and CAS numbers, undermining reliability.
  • Lack of Experimental Data: No NMR, IR, or thermal data are provided for this compound, preventing direct comparisons.

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